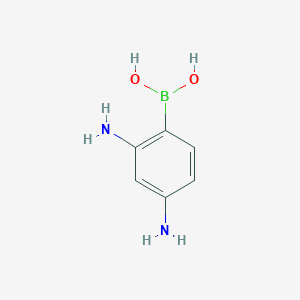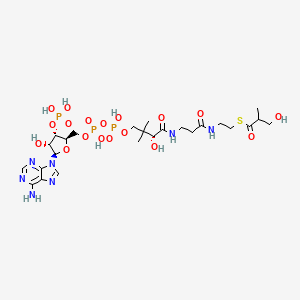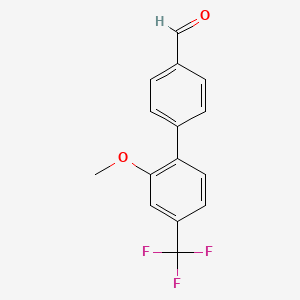
3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine: is a synthetic nucleoside analog. This compound is structurally similar to naturally occurring nucleosides but has been chemically modified to enhance its stability and biological activity. It is often used in scientific research for its potential therapeutic applications, particularly in the fields of antiviral and anticancer treatments.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine typically involves multiple steps, including glycosylation, acetylation, and purification processes. The starting material is usually a ribose derivative, which undergoes glycosylation with a suitable base to form the nucleoside. This is followed by acetylation to protect the hydroxyl groups, resulting in the tri-O-acetylated product.
Industrial Production Methods: Industrial production of this compound involves optimizing the reaction conditions to achieve high yield and purity. This includes controlling the temperature, pH, and reaction time during the glycosylation and acetylation steps. The use of catalysts and solvents is also crucial in enhancing the efficiency of the synthesis process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the ribose moiety, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the nucleoside, potentially altering its biological activity.
Substitution: The acetyl groups can be substituted with other protective groups or functional moieties to create derivatives with different properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophiles like amines or thiols under basic conditions.
Major Products: The major products formed from these reactions include various derivatives of the original nucleoside, each with unique chemical and biological properties.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its stability and reactivity make it a valuable intermediate in organic synthesis.
Biology: In biological research, it serves as a tool for studying nucleoside metabolism and the mechanisms of nucleoside analogs. It is also used in the development of probes for detecting nucleic acids.
Medicine: Medically, 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine has shown potential as an antiviral and anticancer agent. Its ability to interfere with nucleic acid synthesis makes it a candidate for drug development.
Industry: In the pharmaceutical industry, this compound is used in the production of nucleoside analog drugs. Its chemical properties allow for the creation of stable and effective therapeutic agents.
作用機序
The mechanism of action of 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine involves its incorporation into nucleic acids, where it disrupts normal nucleoside metabolism. This can lead to the inhibition of DNA and RNA synthesis, ultimately resulting in the death of rapidly dividing cells, such as cancer cells or viruses. The compound targets specific enzymes involved in nucleoside metabolism, such as DNA polymerase and ribonucleotide reductase, thereby blocking their activity and preventing nucleic acid replication.
類似化合物との比較
Azacitidine: Another nucleoside analog used in the treatment of myelodysplastic syndromes.
Clofarabine: A nucleoside analog used in the treatment of acute lymphoblastic leukemia.
Decitabine: A nucleoside analog used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Uniqueness: 3-(2,3,5-Tri-O-acetyl-beta-D-ribofuranosyl)-8-azaadenosine is unique due to its specific chemical modifications, which enhance its stability and biological activity. Unlike some other nucleoside analogs, it has a broader range of applications in both antiviral and anticancer therapies. Its ability to be easily modified also allows for the creation of various derivatives with tailored properties for specific research and therapeutic needs.
特性
分子式 |
C15H18N6O7 |
|---|---|
分子量 |
394.34 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(7-aminotriazolo[4,5-d]pyrimidin-3-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C15H18N6O7/c1-6(22)25-4-9-11(26-7(2)23)12(27-8(3)24)15(28-9)21-14-10(19-20-21)13(16)17-5-18-14/h5,9,11-12,15H,4H2,1-3H3,(H2,16,17,18)/t9-,11-,12-,15-/m1/s1 |
InChIキー |
BUZJNDDGXRUAAM-SDBHATRESA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=NC=NC(=C3N=N2)N)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=NC=NC(=C3N=N2)N)OC(=O)C)OC(=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


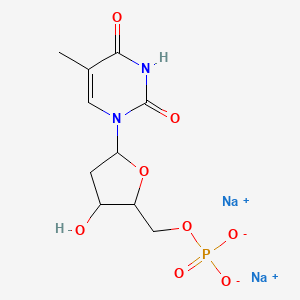
![[3,4-Diacetyloxy-5-(6-amino-2-chloropurin-9-yl)oxolan-2-yl]methyl acetate](/img/structure/B15287658.png)
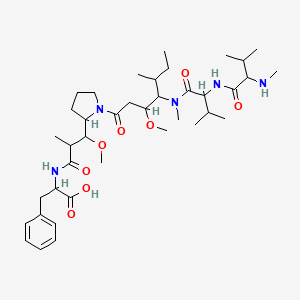



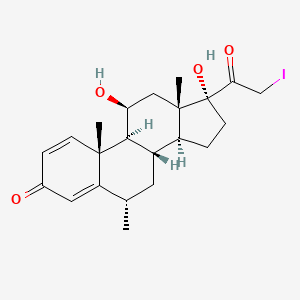
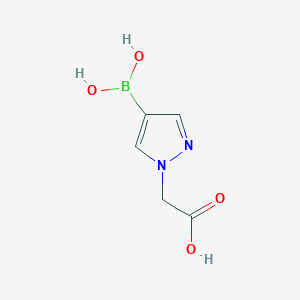
![5-(5-{1-[(Pyridin-3-yl)methyl]piperidin-4-yl}-1,2,4-oxadiazol-3-yl)-2-(trifluoromethyl)pyridine](/img/structure/B15287709.png)

